molecular formula C12H11NOS2 B401007 (5E)-3-methyl-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-3-methyl-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B401007
M. Wt: 249.4g/mol
InChI Key: SAFXQIFSQCIXGO-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-3-methyl-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound has garnered attention due to its potential antiproliferative effects against various cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-methyl-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-methylbenzaldehyde with 3-methyl-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an appropriate solvent, like ethanol. The reaction mixture is refluxed for several hours, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-methyl-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivative.

    Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

(5E)-3-methyl-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has been extensively studied for its antiproliferative activity against cancer cell lines. Research has shown that it exhibits significant cytotoxic effects against HeLa, HT-29, MCF-7, and HepG-2 cells

In the field of chemistry, this compound serves as a valuable intermediate for the synthesis of other biologically active thiazolidinone derivatives. Its unique structure allows for modifications that can enhance its pharmacological properties.

Mechanism of Action

The antiproliferative effects of (5E)-3-methyl-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one are primarily attributed to its ability to interfere with cellular processes essential for cancer cell survival. It is believed to induce apoptosis by activating caspase pathways and disrupting mitochondrial membrane potential. Additionally, it may inhibit key enzymes involved in cell cycle progression, thereby preventing cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methylbenzylidene)-2-thioxothiazolidin-4-one: Similar structure but lacks the 3-methyl group.

    5-(4-Methylbenzylidene)-thiazolidine-2,4-dione: Contains a dione moiety instead of the thioxo group.

Uniqueness

(5E)-3-methyl-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to the presence of both the 3-methyl and thioxo groups, which contribute to its enhanced biological activity. The combination of these functional groups allows for unique interactions with biological targets, making it a promising candidate for further drug development .

Properties

Molecular Formula

C12H11NOS2

Molecular Weight

249.4g/mol

IUPAC Name

(5E)-3-methyl-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H11NOS2/c1-8-3-5-9(6-4-8)7-10-11(14)13(2)12(15)16-10/h3-7H,1-2H3/b10-7+

InChI Key

SAFXQIFSQCIXGO-JXMROGBWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C

SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C

Origin of Product

United States

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